

An In-Depth Literature Review of Ossamycin: A Potent Mitochondrial ATPase Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Ossamycin
Cat. No.:	B1233878

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Introduction

Ossamycin is a macrocyclic polyketide natural product that has garnered significant interest within the scientific community for its potent and selective biological activities.^[1] First isolated in 1965 from the fermentation broths of *Streptomyces hygroscopicus* var. *ossamyceticus*, this complex molecule has demonstrated marked antifungal and cytotoxic properties.^{[1][2]} Its primary mechanism of action lies in the specific inhibition of the F0 subunit of the mitochondrial F1F0-ATPase (ATP synthase), a critical enzyme complex responsible for ATP production through oxidative phosphorylation.^[1] This targeted disruption of cellular energy metabolism underlies its potent cytotoxic effects and positions it as a molecule of interest for further investigation in oncology and infectious disease research. This technical guide provides a comprehensive literature review of **Ossamycin**, summarizing its biological activities, detailing relevant experimental protocols, and visualizing its mechanism of action and related cellular pathways.

Chemical and Physical Properties

Ossamycin is a 22- to 26-membered macrocyclic polyketide characterized by a distinctive 6,6-spiroacetal moiety.^[1] Its complex structure includes multiple stereocenters and an unusual deoxyamino sugar, L-ossamine, attached to the macrocycle.^[3]

Property	Value
Molecular Formula	C49H85NO14
Molecular Weight	912.2 g/mol
IUPAC Name	(1S,3S,6'R,7S,8E,15R,16R,17S,18R,19R,20S,2R,22E,26S,28R,30R)-17-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6'-(2R)-2-hydroxybutyl]-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one
CAS Number	11015-84-2

Biological Activity and Quantitative Data

Ossamycin exhibits potent cytotoxic and antifungal activities, stemming from its inhibition of mitochondrial ATP synthase.

Cytotoxicity

Ossamycin has been identified as one of the most selective cytotoxic agents among 37,000 molecules screened against the National Cancer Institute's 60 human cancer cell line panel (NCI-60).^{[1][4]} This high degree of selectivity suggests a potential therapeutic window for targeting cancer cells. While a comprehensive public dataset of GI50 values from the NCI-60 screen for **Ossamycin** is not readily available in the summarized literature, the assertion of its high selectivity is a key finding.^{[1][4]}

Antifungal Activity

The antifungal properties of **Ossamycin** are a direct consequence of its primary mechanism of action, as fungi heavily rely on mitochondrial respiration.^{[3][5]} Specific Minimum Inhibitory Concentration (MIC) values against a broad range of fungal pathogens are not extensively tabulated in the readily available literature. However, its classification as a potent antifungal agent is well-established.^{[3][5]}

Mechanism of Action: Inhibition of F1F0-ATPase

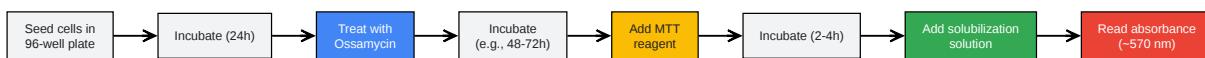
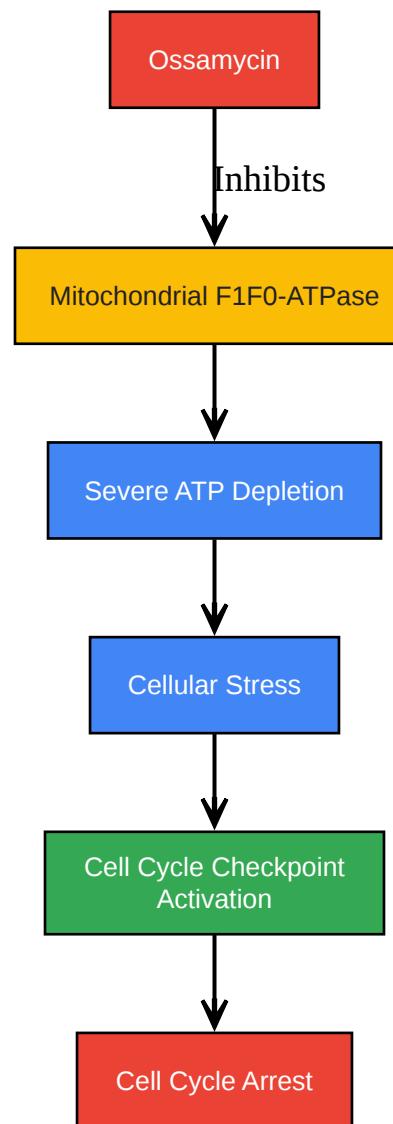
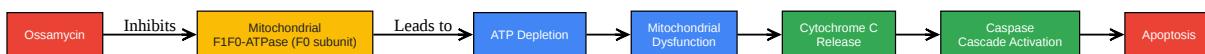
The primary molecular target of **Ossamycin** is the F0 subunit of the mitochondrial F1F0-ATPase.^[1] This enzyme complex is essential for the synthesis of ATP, utilizing the proton motive force generated by the electron transport chain. The F0 subunit forms the proton channel, and by binding to this component, **Ossamycin** effectively blocks proton translocation, thereby halting ATP synthesis.^[6] This disruption of cellular energy production is the principal mechanism underlying its biological effects. While the precise kinetic parameters of **Ossamycin**'s interaction with F1F0-ATPase, such as the inhibition constant (Ki), are not detailed in the available literature, its potent inhibitory nature is consistently reported.^{[3][5]}

Downstream Signaling Pathways

The inhibition of mitochondrial ATP synthesis by **Ossamycin** triggers a cascade of downstream cellular events, ultimately leading to cell cycle arrest and apoptosis.

Apoptosis Induction

By depleting the cell's primary energy source, **Ossamycin** induces the intrinsic pathway of apoptosis. The disruption of mitochondrial function leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis, leading to programmed cell death.



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- To cite this document: BenchChem. [An In-Depth Literature Review of Ossamycin: A Potent Mitochondrial ATPase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1233878#initial-literature-review-on-ossamycin-research]

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